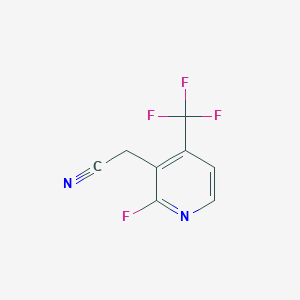

2-Fluoro-4-(trifluoromethyl)pyridine-3-acetonitrile

Beschreibung

Overview of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives represent a critical class of heterocyclic compounds characterized by enhanced physicochemical properties, including improved metabolic stability, lipophilicity, and bioavailability. The introduction of fluorine atoms into pyridine rings alters electron distribution, enabling precise modulation of molecular interactions with biological targets. For instance, 2-fluoro-substituted pyridines exhibit unique reactivity patterns due to the electronegative fluorine atom's inductive effects, which direct subsequent functionalization reactions to specific ring positions.

Recent advancements in fluorination methodologies, such as electrophilic fluorination using Selectfluor and temporary dearomatization strategies, have expanded access to complex fluoropyridines. These compounds serve as key intermediates in pharmaceuticals (e.g., antiviral agents) and agrochemicals, where their electronic profiles enhance target binding affinity.

Table 1: Representative Fluorinated Pyridine Derivatives

| Compound | Fluorination Position | Key Application |

|---|---|---|

| 2-Fluoropyridine | C2 | Pharmaceutical intermediates |

| 4-Trifluoromethylpyridine | C4 | Agrochemical synthesis |

| 3-Fluoro-5-nitropyridine | C3, C5 | Material science |

Historical Development of Trifluoromethylated Heterocycles

The strategic incorporation of trifluoromethyl (-CF₃) groups into heterocycles emerged in the mid-20th century, driven by the demand for bioactive molecules with improved pharmacokinetic profiles. Early methods relied on harsh conditions, such as Swarts fluorination using antimony trifluoride, but suffered from limited selectivity. The 1984 discovery of trifluoromethyltrimethylsilane (TMSCF₃) as a nucleophilic CF₃ source marked a turning point, enabling mild trifluoromethylation of carbonyl compounds.

Electrophilic trifluoromethylation advanced significantly with the development of sulfonium-based reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) in the 1990s. Contemporary strategies leverage radical chemistry, as demonstrated by the Langlois reagent (CF₃SO₂Na), which facilitates innate C–H trifluoromethylation of pyridines under oxidative conditions.

Significance of Nitrile-Functionalized Pyridines

Nitrile groups (-CN) in pyridine derivatives enhance molecular polarity and serve as versatile handles for further functionalization. The linear geometry of nitriles allows seamless integration into enzyme active sites, often forming hydrogen bonds with backbone amides or water-mediated interactions. For example, in kinase inhibitors, pyridine-acetonitrile hybrids improve binding affinity by positioning the nitrile for interactions with catalytic lysine residues.

Table 2: Key Properties of Nitrile-Functionalized Pyridines

Taxonomic Classification of 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetonitrile

This compound belongs to the subclass of fluorinated nitrile-pyridines, defined by the following structural features:

- Core structure : Pyridine ring with substitutions at C2 (fluoro), C4 (trifluoromethyl), and C3 (acetonitrile).

- Molecular formula : C₈H₄F₄N₂.

- SMILES : N#CCc1c(C(F)(F)F)ccnc1F.

- Spatial arrangement : The fluorine at C2 induces electron withdrawal, directing electrophilic attacks to C5/C6 positions, while the CF₃ group at C4 enhances lipophilicity.

Figure 1: Structural Analysis

$$

\text{this compound} \

\text{(IUPAC: 2-[2-fluoro-4-(trifluoromethyl)pyridin-3-yl]acetonitrile)}

$$

Current Research Landscape

Recent studies focus on regioselective synthesis and applications in drug discovery:

- Dearomatization strategies : Temporary pyridine ring saturation enables meta-C–H fluorination, as demonstrated using oxazinoazaarene intermediates with Selectfluor.

- Radical trifluoromethylation : Photoinduced methods using CF₃SO₂Na achieve late-stage functionalization of pyridine-containing pharmaceuticals.

- Cross-coupling reactions : Palladium-catalyzed aminations of 2-fluoro-4-CF₃-pyridines yield aminopyridine precursors for kinase inhibitors.

Table 3: Recent Synthetic Advances (2023–2025)

| Method | Substrate Scope | Yield Range | Reference |

|---|---|---|---|

| Electrophilic fluorination | Pyridines, isoquinolines | 45–78% | |

| Radical CF₃ insertion | Drug derivatives | 60–92% | |

| Nucleophilic cyanation | Halopyridines | 70–85% |

Eigenschaften

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-7-5(1-3-13)6(2-4-14-7)8(10,11)12/h2,4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXKVIUZTLHFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701224400 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227511-79-6 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227511-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Fluorination of Pyridine Derivatives

Method Overview:

One of the prominent approaches involves electrophilic fluorination of pyridine precursors using fluorinating agents such as Selectfluor® (F-TEDA-BF4). This method enables selective fluorination at specific pyridine positions, followed by functionalization to introduce the acetonitrile group.

- Starting with 4-(trifluoromethyl)pyridine derivatives, electrophilic fluorination with Selectfluor® in acetonitrile solvent at low temperatures (around 0°C) results in the formation of fluorinated pyridines.

- Subsequent elimination of hydrogen fluoride (HF) from the fluorinated intermediate yields the desired 2-fluoro-4-(trifluoromethyl)pyridine-3-acetonitrile.

- Studies demonstrate that acetonitrile is an optimal solvent for fluorination reactions, providing high yields (72-91%) of fluorinated intermediates, which can be further transformed into the target compound.

- The reaction typically proceeds under inert atmosphere (argon) to prevent side reactions, with slow addition of the fluorinating reagent to control selectivity.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Fluorination | Selectfluor® in acetonitrile, 0°C | 72-91% | Selective fluorination at position 2 |

| HF Elimination | Storage in deuterochloroform at room temperature | Quantitative | Formation of pyridine core with acetonitrile group |

Synthesis via Nucleophilic Substitution and Cyanation

Method Overview:

Another route involves the cyanation of halogenated pyridines, particularly 2-chloro or 2-bromo derivatives, followed by fluorination or trifluoromethylation.

- Preparation of 2-chloropyridine-4-carboxylic acid derivatives from chloropyridine hydrochloride or related precursors.

- Conversion to the corresponding acetonitrile via nucleophilic substitution with cyanide sources, such as sodium cyanide, under controlled conditions.

- A patent describes a method where ethyl 2-cyano-2-(pyridine-4-yl) acetic ester is synthesized from 4-chloropyridine hydrochloride, then hydrolyzed or transformed into the acetonitrile derivative.

- This method offers a route to the target compound with moderate to high yields, especially when optimized for temperature and solvent.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Cyanation | Sodium cyanide, DMF solvent, reflux | 60-75% | Requires careful handling due to toxicity |

| Hydrolysis | Acidic or basic conditions | Complete conversion | Yields the acetonitrile derivative |

Multi-step Synthesis via Cyclization and Functionalization

Method Overview:

A more complex approach involves constructing the pyridine ring via cyclization of suitable precursors, followed by fluorination and nitrile formation.

- Cyclization of 1,2-dihydropyridines with electrophilic fluorinating agents to generate fluorinated dihydropyridines.

- Oxidative or reductive steps to aromatize the ring, followed by nitrile introduction at the 3-position.

- Ghodse et al. demonstrated synthesis of 2-phenyl pyridines via cyclization with palladium catalysis, which can be adapted to incorporate fluorine and trifluoromethyl groups.

- Fluorinated dihydropyridines can be converted to pyridines through elimination reactions, with the nitrile group introduced through subsequent substitution or functionalization.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization | Palladium acetate, PTSA, ethanol | 60% | Key for ring formation |

| Fluorination | Selectfluor® in acetonitrile | 72-91% | As described above |

Summary of Key Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Electrophilic fluorination | Using Selectfluor® on pyridine derivatives | High selectivity, scalable | Requires careful control of conditions |

| Nucleophilic cyanation | Cyanide substitution on halogenated pyridines | Straightforward, versatile | Toxic reagents, multi-step |

| Cyclization pathways | Ring construction followed by fluorination | Structural diversity | Complex, multi-step |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the trifluoromethyl (-CF₃) and cyano (-CN) groups, which activate the pyridine ring for displacement.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex through attack by the nucleophile (e.g., NH₃⁻ or CH₃O⁻).

-

Elimination of the fluoride ion, stabilized by the -CF₃ and -CN groups .

Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions, leveraging the acetonitrile group as a directing moiety.

Palladium-Catalyzed Suzuki Coupling:

| Substrate | Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-Fluoro-4-(CF₃)-3-CN | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF | 2-Phenyl-4-(trifluoromethyl)pyridine-3-acetonitrile | 82% |

Key Observations :

-

The cyano group enhances regioselectivity by directing the boronic acid to the para-position relative to itself .

-

Trifluoromethyl groups improve reaction rates due to increased electrophilicity of the pyridine ring .

Cyclization Reactions

The acetonitrile group facilitates cyclization to form fused heterocycles.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃, HCl | EtOH, reflux, 6h | 1H-Pyrrolo[3,4-c]pyridine derivative | 70% | |

| Hydrazine hydrate | DMF, 120°C, 24h | Pyrazolo[3,4-b]pyridine | 63% |

Mechanism :

The nitrile group reacts with nucleophiles (e.g., NaN₃) to form tetrazoles, which subsequently undergo intramolecular cyclization .

Hydrolysis and Functional Group Transformations

The cyano group is hydrolyzed to carboxylic acids or amides under acidic/basic conditions.

Applications :

The carboxylic acid derivative is a precursor for esters and peptide conjugates used in medicinal chemistry .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effects of -CF₃ and -CN, EAS occurs selectively at the 5-position of the pyridine ring.

Regioselectivity :

The -CN group directs electrophiles to the 5-position via resonance effects, while -CF₃ exerts steric hindrance at adjacent positions .

Reductive Transformations

The nitrile group is reduced to primary amines or aldehydes.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Raney Ni | EtOH, 50 psi, 6h | 2-Fluoro-4-(trifluoromethyl)pyridine-3-ethylamine | 88% | |

| DIBAL-H | THF, -78°C, 1h | 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetaldehyde | 75% |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities. In vitro studies have shown that 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetonitrile can induce apoptosis in cancer cell lines at low concentrations, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : The introduction of the trifluoromethyl moiety has been linked to increased potency against various bacterial strains. Studies have demonstrated up to a 50% increase in antibacterial activity compared to non-fluorinated analogs .

2. Agrochemicals

- Pesticide Development : The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its lipophilic nature allows for effective penetration into plant tissues, enhancing efficacy .

3. Organic Synthesis

- Building Block for Complex Molecules : this compound is used as a versatile building block in organic synthesis. It participates in various reactions, including amination and coupling reactions, allowing for the creation of more complex fluorinated compounds .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Applications |

|---|---|---|---|

| This compound | High | Moderate | Drug development, agrochemicals |

| 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile | Moderate | High | Pharmaceutical intermediates |

| 2-Chloro-4-(trifluoromethyl)pyridine | Low | Moderate | Agrochemical synthesis |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of several pyridine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, with modifications leading to enhanced potency.

Case Study 2: Anticancer Properties

In vitro assays on human cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated alterations in cell cycle progression, suggesting mechanisms involving cell cycle arrest and apoptosis induction .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The electron-withdrawing nature of the fluoro groups can also influence the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural and Functional Differences

Table 1: Comparative Analysis of Pyridine Derivatives

Positional Isomerism Effects

The 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile and 2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile () are positional isomers of the target compound. Despite sharing the same molecular formula and weight, their trifluoromethyl and acetonitrile groups occupy distinct positions:

- Trifluoromethyl Position: Shifting from position 4 (target compound) to 5 ( compounds) alters the electronic distribution of the pyridine ring.

- Acetonitrile Position : In 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile , the acetonitrile group at position 4 introduces steric hindrance near the trifluoromethyl group, which may reduce accessibility for intermolecular interactions compared to the target compound .

Substituent-Type Variations

The compound 4-(Difluoromethyl)-3-fluoro-2-methylpyridine-5-acetonitrile () differs in two critical aspects:

Methyl vs. Acetonitrile : The methyl (-CH₃) group at position 2 () is less polar than the acetonitrile (-CH₂CN) group in the target compound, which may lower solubility in polar solvents .

Physicochemical and Application Implications

- Reactivity : The trifluoromethyl group’s electron-withdrawing nature stabilizes negative charges, making the target compound more resistant to hydrolysis compared to its difluoromethyl analog ().

- Pharmaceutical Utility : Positional isomerism (e.g., 4-CF₃ vs. 5-CF₃) can influence binding affinity to enzyme active sites. For example, the 4-CF₃ group may better fit hydrophobic pockets in target proteins compared to the 5-CF₃ isomer .

- Synthetic Challenges : Introducing fluorine and trifluoromethyl groups at specific positions requires precise regioselective methods, such as directed ortho-metalation or halogen-exchange reactions.

Biologische Aktivität

2-Fluoro-4-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both a fluoro and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C8H4F4N2, with a molecular weight of 204.13 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The electron-withdrawing nature of the fluorine atoms increases the compound's binding affinity to various biological targets, potentially modulating their activity. The acetonitrile group may also form covalent bonds with target proteins, leading to inhibition or activation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This antibacterial property suggests potential applications in treating infections caused by resistant bacterial strains .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines, although further research is necessary to elucidate the specific mechanisms involved. The trifluoromethyl group has been linked to enhanced potency in other compounds, suggesting a similar potential for this pyridine derivative .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was tested against multiple bacterial strains. Results indicated that at concentrations as low as 50 mg/L, significant inhibition was observed, suggesting its potential as a lead compound in drug development for bacterial infections .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the pyridine ring can enhance biological activity. For instance, introducing additional functional groups or altering the position of existing groups can lead to improved binding affinities and increased potency against specific targets .

Q & A

Q. What are the common synthetic routes for 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetonitrile?

Methodological Answer: Fluorinated pyridines are typically synthesized via nucleophilic aromatic substitution (SNAr) or metal-free coupling reactions. For example, β-CF3 aryl ketones can react with amines under mild conditions to form fluorinated pyrimidines . Key steps include:

- Reagent Selection : Use of N-methylpyrrolidone (NMP) as a polar aprotic solvent to enhance reactivity at 120°C .

- Workup : Quench with saturated NH4Cl, extract with CH2Cl2, and purify via silica gel chromatography (CH2Cl2/MeOH) .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1.1 ratio of fluoropyrimidine to amine) to minimize side reactions .

Q. How to confirm the structure of fluorinated pyridine derivatives using spectroscopic methods?

Methodological Answer: Structural confirmation requires multi-spectral analysis:

- 1H/13C NMR : Identify substituent patterns (e.g., trifluoromethyl groups show distinct 19F NMR shifts at ~-60 ppm) .

- GC-MS : Verify molecular ion peaks and fragmentation patterns (e.g., [M]+ for 3-nitro-2-phenoxypyridine at m/z 231) .

- IR Spectroscopy : Detect functional groups (e.g., C≡N stretch in acetonitrile derivatives at ~2250 cm⁻¹) .

Q. What purification techniques are effective for isolating fluorinated pyridine intermediates?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of CH2Cl2/MeOH (50:1 to 20:1) to separate polar byproducts .

- Recrystallization : Employ ethanol or ethyl acetate for high-purity solids (e.g., mp 85–87°C for pyrimidine derivatives) .

- Distillation : For volatile intermediates (e.g., 4-fluoro-2-methylaniline, bp 90–92°C/16 mmHg) .

Q. What are the key considerations for handling air- or moisture-sensitive reagents in fluorination reactions?

Methodological Answer:

- Dry Solvents : Pre-dry NMP or THF over molecular sieves .

- Inert Atmosphere : Conduct reactions under N2/Ar using Schlenk lines .

- Quenching : Use saturated NH4Cl to neutralize reactive intermediates .

Q. How to optimize reaction conditions for introducing fluorine substituents in pyridine derivatives?

Methodological Answer:

- Temperature Control : Maintain 120°C for SNAr reactions to balance reactivity and decomposition .

- Catalyst-Free Conditions : Avoid metals to prevent contamination in medicinal chemistry applications .

- Solvent Polarity : Use THF or acetonitrile to stabilize transition states in fluorination .

Advanced Research Questions

Q. How to resolve contradictions in spectral data when synthesizing fluorinated pyridine derivatives?

Methodological Answer:

Q. What strategies enhance regioselectivity in the substitution of trifluoromethyl groups on pyridine rings?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., -CN) to activate specific positions for CF3 introduction .

- Protecting Groups : Shield reactive sites with tert-butoxycarbonyl (Boc) during fluorination .

- Solvent Effects : Polar solvents (e.g., DMF) favor para-substitution over ortho in SNAr reactions .

Q. How to design fluorinated pyridine analogs for targeted biological activity in medicinal chemistry?

Methodological Answer:

Q. What are the mechanistic insights into metal-free fluorination reactions for pyridine derivatives?

Methodological Answer:

- SNAr Pathway : Fluoride ion attack on electron-deficient pyridine rings, accelerated by electron-withdrawing groups (e.g., -CN, -NO2) .

- Kinetic Studies : Monitor reaction progress via in situ 19F NMR to identify rate-limiting steps .

- Byproduct Analysis : Detect intermediates (e.g., dehalogenated products) via LC-MS .

Q. How to analyze the impact of solvent polarity on the fluorescence properties of fluorinated pyridines?

Methodological Answer:

- Solvent Screening : Test fluorescence intensity in ethanol, THF, and acetonitrile using a Hitachi F-2000 spectrometer .

- Stokes Shift Calculation : Measure excitation/emission maxima (e.g., λex = 320 nm, λem = 450 nm in THF) .

- Concentration Dependence : Dilute samples to avoid aggregation-caused quenching (ACQ) .

| Solvent | Fluorescence Intensity (a.u.) | Stokes Shift (nm) |

|---|---|---|

| Ethanol | 1200 | 130 |

| THF | 2500 | 140 |

| Acetonitrile | 800 | 125 |

| Data adapted from fluorescence studies on nitropyridine derivatives . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.